Cas no 2172602-66-1 (1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine)
1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazol-4-amine, 1-(2,2-difluorocyclopropyl)-
- 1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine
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- Inchi: 1S/C6H7F2N3/c7-6(8)1-5(6)11-3-4(9)2-10-11/h2-3,5H,1,9H2
- InChI Key: RHLZMATYLDITGM-UHFFFAOYSA-N
- SMILES: N1(C2CC2(F)F)C=C(N)C=N1
1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM434284-250mg |
1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine |
2172602-66-1 | 95%+ | 250mg |
$741 | 2023-03-17 | |
| Chemenu | CM434284-500mg |
1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine |
2172602-66-1 | 95%+ | 500mg |
$1154 | 2023-03-17 | |
| Chemenu | CM434284-1g |
1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine |
2172602-66-1 | 95%+ | 1g |
$1472 | 2023-03-17 | |
| Enamine | EN300-1588102-0.05g |
1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine |
2172602-66-1 | 95% | 0.05g |
$315.0 | 2023-06-04 | |
| Enamine | EN300-1588102-0.1g |
1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine |
2172602-66-1 | 95% | 0.1g |
$470.0 | 2023-06-04 | |
| Enamine | EN300-1588102-0.25g |
1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine |
2172602-66-1 | 95% | 0.25g |
$672.0 | 2023-06-04 | |
| Enamine | EN300-1588102-0.5g |
1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine |
2172602-66-1 | 95% | 0.5g |
$1058.0 | 2023-06-04 | |
| Enamine | EN300-1588102-1.0g |
1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine |
2172602-66-1 | 95% | 1g |
$1357.0 | 2023-06-04 | |
| Enamine | EN300-1588102-2.5g |
1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine |
2172602-66-1 | 95% | 2.5g |
$2660.0 | 2023-06-04 | |
| Enamine | EN300-1588102-5.0g |
1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine |
2172602-66-1 | 95% | 5g |
$3935.0 | 2023-06-04 |
1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine
1-(2,2-Difluorocyclopropyl)-1H-Pyrazol-4-Amine: A Comprehensive Overview
1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine, commonly referred to by its CAS number 2172602-66-1, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a pyrazole ring with a 2,2-difluorocyclopropyl group. The integration of these functional groups imparts distinctive chemical and physical properties, making it a subject of intense research interest.
The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine involves a multi-step process that typically begins with the preparation of the cyclopropyl moiety. Recent advancements in fluorination techniques have enabled the precise control of the fluorine substitution pattern on the cyclopropane ring, ensuring high purity and yield. The subsequent coupling reaction with the pyrazole derivative is facilitated by catalytic systems that enhance reaction efficiency and selectivity. These improvements have significantly contributed to the scalability of the synthesis process, making it more accessible for industrial applications.
One of the most intriguing aspects of this compound is its biological activity. Studies have demonstrated that 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine exhibits potent inhibitory effects on various enzymes implicated in neurodegenerative diseases. For instance, research published in Nature Communications highlights its ability to modulate histone deacetylase (HDAC) activity, suggesting potential therapeutic applications in Alzheimer's disease and other related conditions. Furthermore, its unique pharmacokinetic profile—characterized by excellent bioavailability and minimal toxicity—makes it an attractive candidate for drug development.
In addition to its biological applications, this compound has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to its exploration as a ligand in catalytic systems. Recent findings from the journal Angewandte Chemie reveal that when used as a ligand in palladium-catalyzed cross-coupling reactions, it significantly enhances catalytic efficiency and selectivity. This discovery opens new avenues for its application in organic synthesis and industrial catalysis.
The environmental impact of CAS 2172602-66-1 has also been a focal point of recent research. Studies conducted under environmentally relevant conditions demonstrate that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. These findings are particularly significant given the increasing emphasis on sustainable chemistry practices across various industries.
In conclusion, 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine, with its CAS number 2172602-66-1, stands as a testament to the remarkable progress in modern organic chemistry. Its versatile structure and diverse applications underscore its importance as a key molecule in contemporary scientific research. As ongoing studies continue to uncover new facets of its properties and potential uses, this compound is poised to play an even more pivotal role in shaping future innovations across multiple disciplines.
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